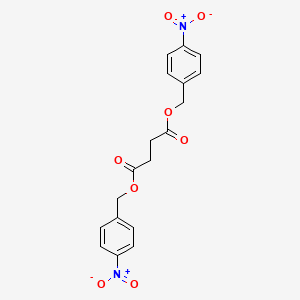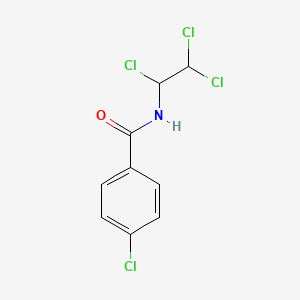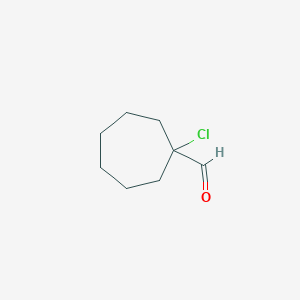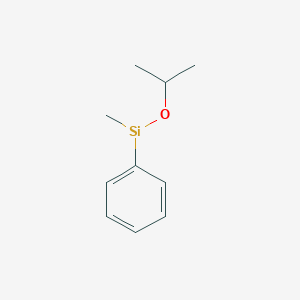
CID 66774175
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(phenyl)[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
Methyl(phenyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the silicon with the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of Methyl(phenyl)[(propan-2-yl)oxy]silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl(phenyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Methyl(phenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty polymers and coatings, where its unique properties enhance material performance.
作用機序
The mechanism by which Methyl(phenyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for the compound’s role in catalysis, material science, and biological applications.
類似化合物との比較
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of an isopropoxy group.
Methylphenylsilane: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
Isopropyltrimethoxysilane: Contains three methoxy groups and an isopropyl group, differing in reactivity and applications.
Uniqueness
Methyl(phenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific substitution reactions and stability under various conditions.
特性
分子式 |
C10H15OSi |
|---|---|
分子量 |
179.31 g/mol |
InChI |
InChI=1S/C10H15OSi/c1-9(2)11-12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
GGASAGUPIHCXIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


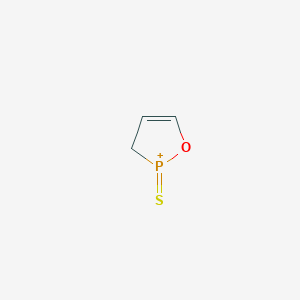
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
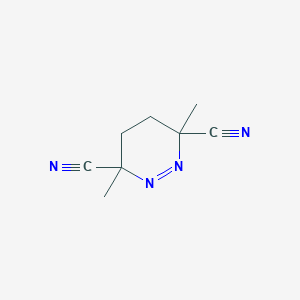
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
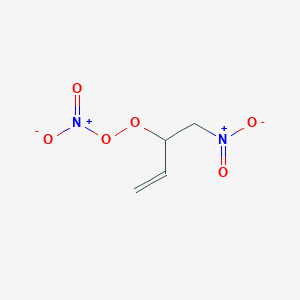
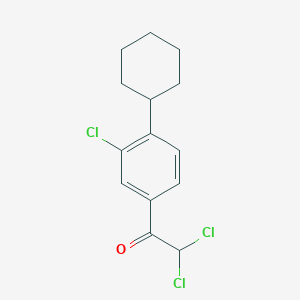
![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
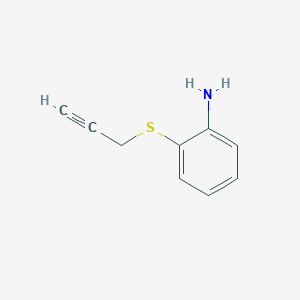
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)
